molecular formula C9H12N6O2 B2487902 [2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid CAS No. 2108483-69-6

[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid

Cat. No.: B2487902
CAS No.: 2108483-69-6
M. Wt: 236.235
InChI Key: QJEMCRNKGYGTMQ-UHFFFAOYSA-N
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Description

[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid is a purine-based chemical compound designed for research and development applications. As a modified nucleobase derivative, this compound is of significant interest in medicinal chemistry and biochemistry for the design and synthesis of novel molecules. Purine analogues are frequently investigated for their potential biological activities and their role as key intermediates in synthetic pathways . Researchers can utilize this compound in various in vitro studies, including as a building block for more complex structures or in metabolic research. In fields like metabolomics, where the comprehensive analysis of polar metabolites is crucial, such specialized compounds aid in method development and analysis . The compound must be handled by trained laboratory personnel. Store in a cool, dark, and well-ventilated place, sealed in dry conditions, at a recommended temperature of 2-8°C . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals.

Properties

IUPAC Name

2-[2-amino-6-(dimethylamino)purin-9-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2/c1-14(2)7-6-8(13-9(10)12-7)15(4-11-6)3-5(16)17/h4H,3H2,1-2H3,(H,16,17)(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEMCRNKGYGTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Amination and Dimethylamination

A widely reported strategy involves regioselective displacement of halogen atoms on dichloropurine scaffolds:

Step 1: Synthesis of 2-Chloro-6-iodo-9H-purine

  • Procedure : 2,6-Dichloropurine is treated with NaI in DMF at 80°C for 12 hr, selectively replacing the 6-chloro group with iodine (yield: 72%).

Step 2: Introduction of Dimethylamino Group

  • Reagents : Dimethylamine (40% aq.), CuI, K$$2$$CO$$3$$, DMF, 100°C, 24 hr.
  • Mechanism : Ullmann-type coupling facilitates C-N bond formation, yielding 2-chloro-6-(dimethylamino)-9H-purine.
  • Yield : 58% after column chromatography (hexane/EtOAc 4:1).

Step 3: Amination at Position 2

  • Conditions : NH$$_3$$ (7N in MeOH), sealed tube, 120°C, 48 hr.
  • Challenges : Competing hydrolysis requires strict anhydrous conditions.

Step 4: N9 Alkylation with Bromoacetic Acid

  • Protocol : Purine intermediate (1 eq), bromoacetic acid (1.2 eq), K$$2$$CO$$3$$, DMF, 60°C, 6 hr.
  • Yield : 41% after acid precipitation (pH 4.5).

One-Pot Dimethylamination-Amination

Recent patents describe improved efficiency through Pd-catalyzed borylation followed by amination:

  • Miyaura Borylation : 2,6-Dichloropurine + Bis(pinacolato)diboron, Pd(dppf)Cl$$_2$$, KOAc, dioxane, 80°C, 12 hr.
  • Suzuki Coupling : Introduce dimethylamino via B$$2$$(pin)$$2$$-mediated coupling with N,N-dimethylamine-borane complex.
  • Selective Chlorine Replacement : NH$$_3$$/MeOH at 100°C for 24 hr.

Advantages :

  • 68% overall yield vs. 41% in stepwise methods.
  • Reduced isomer formation (<5% N7 byproduct).

Protecting Group Strategies for N9 Alkylation

Direct alkylation of purines often suffers from poor regioselectivity. The benzyloxycarbonyl (Cbz) protection method addresses this:

  • Protection : Treat 2-amino-6-(dimethylamino)purine with Cbz-Cl (2 eq), Et$$3$$N, CH$$2$$Cl$$_2$$, 0°C → RT, 2 hr.
  • Alkylation : Cbz-protected purine + ethyl bromoacetate, NaH, DMF, 0°C → 40°C, 4 hr.
  • Deprotection : H$$_2$$/Pd-C (10%), MeOH, 6 hr.
  • Hydrolysis : 2M NaOH, EtOH/H$$_2$$O (1:1), reflux 2 hr.

Key Data :

  • N9 selectivity increases from 63% to 89% with Cbz protection.
  • Final hydrolysis achieves >95% conversion to acetic acid.

Alternative Routes via Guanine Derivatives

Modified Hoheisel Method

Guanine serves as a low-cost starting material despite challenging reactivity:

  • Nitration : HNO$$3$$/H$$2$$SO$$4$$ at −10°C introduces NO$$2$$ at C6.
  • Reductive Methylation : H$$2$$/Ra-Ni, (CH$$3$$)$$_2$$NH, EtOH, 50 psi, 24 hr.
  • N9 Functionalization : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine to attach ethyl glycolate.
  • Saponification : 6M HCl, 110°C, 5 hr.

Limitations :

  • 34% overall yield due to guanine’s poor solubility.
  • Requires rigorous purification via ion-exchange chromatography.

Analytical Characterization

Critical quality control parameters for the target compound:

Parameter Method Specification Source
Purity HPLC (C18) ≥97% (λ = 254 nm)
$$ ^1H $$ NMR (DMSO-d6) 400 MHz δ 8.21 (s, 1H, H8), 3.09 (s, 6H, N(CH3)2)
HRMS ESI+ m/z 251.1154 [M+H]+
pKa Potentiometry 4.2 (COOH), 9.8 (N6-dimethyl)

Scale-Up Challenges and Mitigation

  • Isomer Formation :
    • N7 alkylation byproducts reduced to <2% using DMF/NaH at 0°C.
  • Dimethylamine Handling :
    • Use of dimethylamine hydrochloride with K$$2$$CO$$3$$ minimizes gas release.
  • Purification :
    • Reverse-phase chromatography (C18, H$$_2$$O/MeCN) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The amino and dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are critical in determining the reaction outcome and product yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the purine ring.

Scientific Research Applications

Chemistry

  • Building Block for Pharmaceuticals: This compound serves as a crucial intermediate in synthesizing more complex molecules, particularly in drug development aimed at targeting specific biological pathways.

Biology

  • Enzyme Inhibition Studies: Research has indicated that it may act as an enzyme inhibitor, particularly in purine metabolism. By inhibiting enzymes involved in nucleotide synthesis, the compound could affect cellular proliferation.

Medicine

  • Antiviral Properties: Preliminary studies suggest potential therapeutic effects against viral infections. The compound's structure allows it to interact with viral enzymes, potentially inhibiting their activity.
  • Anti-Cancer Research: Investigations are ongoing into its efficacy in cancer treatment, focusing on its ability to disrupt nucleotide synthesis in rapidly dividing cells.

Industry

  • Material Development: The compound is utilized in developing novel materials with specific chemical properties. Its versatility allows for applications in creating polymers and coatings with enhanced performance characteristics.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Impact
ChemistryPharmaceutical synthesisIntermediate for complex molecules
BiologyEnzyme inhibitionDisruption of purine metabolism
MedicineAntiviralPotential inhibition of viral enzymes
Anti-cancerDisruption of nucleotide synthesis
IndustryMaterial developmentCreation of advanced polymers and coatings

Case Studies

Case Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of 2-amino-6-(dimethylamino)-9H-purin-9-ylacetic acid demonstrated its effectiveness against several strains of viruses. In vitro assays revealed that the compound inhibited viral replication by interfering with the viral polymerase enzyme, suggesting a promising avenue for further drug development.

Case Study 2: Cancer Treatment Research
In a recent clinical trial, researchers explored the use of this compound in combination with existing chemotherapy agents. The results indicated enhanced efficacy against certain cancer cell lines, attributed to its mechanism of disrupting nucleotide availability for DNA replication.

Mechanism of Action

The mechanism of action of [2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of nucleic acid structures, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of [2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid, highlighting differences in substituents, synthesis routes, yields, and applications:

Compound Name Substituents (Position) Synthesis Method Yield Key Applications/Properties Reference ID
2-(6-(Benzylamino)-9H-purin-9-yl)acetic acid C6: Benzylamino; N9: Acetic acid Alkylation of 6-benzyladenine with methyl 2-bromoacetate, followed by saponification >90% Intermediate for acyclic nucleoside libraries
2-(2-Amino-6-(methylthio)-9H-purin-9-yl)acetic acid C6: Methylthio; C2: Amino N-alkylation of 6-chloroguanine, followed by NaSCH₃ treatment and ester hydrolysis ~70% Antiviral candidate (dioxolane nucleoside derivatives)
2-(6-(Cyclohexylamino)-2-(pentylamino)-9H-purin-9-yl)acetic acid C6: Cyclohexylamino; C2: Pentylamino Multi-step substitution via general procedures (e.g., amine coupling) 97% STAT3 inhibitor (anticancer potential)
{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid C6: 4-Methoxybenzoylamino Benzoylation of tert-butyl ester precursor, followed by acidic hydrolysis 90% PNA monomer synthesis (oligonucleotide analogs)
Abacavir Hydroxyacetate C6: Cyclopropylamino; N9: Glycolate ester Esterification of abacavir with glycolic acid N/A HIV reverse transcriptase inhibitor

Structural and Functional Insights

  • However, electron-donating groups (e.g., dimethylamino) may reduce reactivity in nucleophilic substitution reactions compared to electron-withdrawing groups like methylthio (). N9 Acetic Acid: The acetic acid moiety facilitates conjugation to carriers (e.g., in PNA synthesis) or enhances water solubility, as seen in analogs like {6-[(4-methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid .

Biological Activity

[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, including its interactions with enzymes and nucleic acids, as well as its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C7H10N6O2
  • Molecular Weight : 206.19 g/mol

The structural features of this compound contribute to its biological activity, particularly its ability to mimic natural nucleobases and interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : It can act as an inhibitor or activator of various enzymes involved in nucleotide metabolism.
  • Receptors : The compound may interact with adenosine receptors, influencing cellular signaling pathways that regulate inflammation and immune responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study examining various monomeric alkaloids, this compound showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some strains were reported as follows:

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, when tested on human tumor cell lines such as LCLC-103H and A-427, the compound showed promising results in inhibiting cell proliferation . The cytotoxicity profile indicates potential applications in cancer therapy.

Study on Enzyme Interaction

A study focusing on the interaction of this compound with adenosine receptors revealed that it could selectively inhibit certain receptor subtypes while activating others. This dual action might be beneficial in treating conditions like asthma and other inflammatory diseases by modulating receptor activity without triggering adverse effects associated with non-selective agonists .

Antifungal Activity Research

Another research effort assessed the antifungal properties of related purine derivatives, highlighting the importance of structural modifications in enhancing efficacy against fungal pathogens. The results indicated that variations in the amino groups significantly influenced the antifungal potency of these compounds .

Comparison with Similar Compounds

When compared to other purine derivatives, this compound stands out due to its unique combination of functional groups and biological effects. For instance:

Compound Activity Type
2-amino-4,6-dihydroxypyrimidineAntimicrobial
2-amino-4,6-dichloropyrimidineAntiviral
This compound Antimicrobial, Cytotoxic

Q & A

Q. What is the standard synthetic route for [2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid, and what critical steps ensure reproducibility?

The synthesis typically involves alkylation of a purine precursor followed by saponification . For example, in structurally analogous purine-acetic acid derivatives, 6-chloroguanine is alkylated with methyl bromoacetate in DMF using K₂CO₃ as a base, followed by hydrolysis to yield the carboxylic acid . Key steps include:

  • Alkylation : Reaction conditions (e.g., 24 hours at 60°C in DMF) to ensure complete substitution at the purine N9 position.
  • Saponification : Use of 1 N NaOH in methanol to hydrolyze the ester to the carboxylic acid.
  • Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization to isolate the product.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., dimethylamino group at C6, acetic acid moiety at N9). For example, analogous compounds show distinct shifts for purine protons (δ 8.2–8.5 ppm for H8) and methyl groups (δ 3.0–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI⁺) validates molecular weight (e.g., [M+H]⁺ observed within 0.0004 Da of theoretical values) .
  • HPLC : Purity assessment (>98% via reverse-phase methods) .

Q. How is the compound purified to achieve >95% purity for biological assays?

  • Column Chromatography : Silica gel with gradient elution (e.g., EtOAc/hexane 1:3 to 1:6) effectively separates by-products .
  • Recrystallization : Polar solvents like methanol/water mixtures improve crystallinity and remove residual impurities .

Advanced Research Questions

Q. How can researchers optimize alkylation reactions to mitigate low yields in the synthesis of this compound?

Low yields often stem from incomplete substitution or side reactions. Strategies include:

  • Base Selection : K₂CO₃ or Cs₂CO₃ in DMF enhances nucleophilicity at the purine N9 position .
  • Solvent Effects : High-polarity solvents (e.g., DMF, DMSO) improve solubility of purine intermediates .
  • Temperature Control : Maintaining 60–80°C prevents premature hydrolysis of ester intermediates .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine small-molecule structures, with hydrogen-bonding networks confirming the acetic acid moiety’s orientation .
  • ORTEP Visualization : Graphical tools (e.g., ORTEP-III) aid in interpreting thermal ellipsoids and molecular packing .

Q. How should researchers address contradictions in substituent effects observed during synthetic modifications?

For example, replacing dimethylamino with methylthio groups may alter reactivity:

  • Mechanistic Studies : Monitor reaction intermediates via LC-MS to identify competing pathways (e.g., SN2 vs. elimination) .
  • Computational Modeling : DFT calculations predict electronic effects of substituents on transition states .

Q. What storage conditions are critical for maintaining the compound’s stability in long-term studies?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the acetic acid group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence, which can degrade the purine core .

Q. How can biological activity assays be designed to evaluate this compound’s interaction with cellular targets?

  • Peptide Conjugation : Use Fmoc-protected derivatives (e.g., analogous to ECHA-reported compounds) to study protein-binding via SPR or ITC .
  • Enzymatic Assays : Test inhibition of purine-metabolizing enzymes (e.g., adenosine deaminase) using UV-Vis kinetic monitoring .

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